2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Description
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position. The butan-1-one moiety includes a chlorine atom at the 2-position, contributing to its electrophilic reactivity. The hydroxy and trifluoromethyl groups enhance polarity and metabolic stability, while the chloro-ketone moiety may serve as a reactive handle for further derivatization .
Properties
IUPAC Name |
2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(16)15-5-3-9(17,4-6-15)10(12,13)14/h7,17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXRKQIWRDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Compound Overview
Chemical Structure:
The compound features a piperidine ring substituted with hydroxy and trifluoromethyl groups, along with a chloroethanone moiety. Its molecular formula is C₉H₁₂ClF₃N₂O.
Synthesis:
The synthesis typically involves the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with 2-chloroethanoyl chloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane, using triethylamine to neutralize the hydrochloric acid produced during the reaction .
The mechanism of action for this compound involves its interaction with specific molecular targets. The chloroethanone moiety acts as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme or receptor activity, leading to various biological effects .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have indicated that it may induce apoptosis in certain cancer cell lines, although detailed IC50 values are not widely reported .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-1-(4-hydroxy-4-(methyl)piperidin-1-yl)butan-1-one | Methyl group instead of trifluoromethyl | Moderate antimicrobial activity |
| 2-Chloro-1-(4-hydroxy-4-(phenyl)piperidin-1-yl)butan-1-one | Phenyl substitution | Lower lipophilicity; reduced potency |
| This compound | Trifluoromethyl group | Enhanced lipophilicity; higher metabolic stability |
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic stability compared to its analogs, making it a valuable candidate in drug design .
Case Studies and Research Findings
Recent studies have explored the biological activity of various piperidine derivatives, including those related to this compound. For example:
- Anticancer Activity: A study demonstrated that related compounds exhibited IC50 values ranging from 0.48 to 6.3 µM against different cancer cell lines, indicating potential for further development as anticancer agents .
- Tuberculosis Inhibition: Research into piperidine derivatives has revealed activity against Mycobacterium tuberculosis, suggesting that modifications to the structure could enhance efficacy against this pathogen .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural attributes contribute to enhanced lipophilicity and metabolic stability compared to similar compounds, making it a valuable candidate in drug design. The trifluoromethyl group increases the compound's potency and selectivity towards specific biological targets .
Chemical Biology
This compound is utilized as a probe in chemical biology to study biological pathways and enzyme functions. Its ability to interact with nucleophilic sites on proteins allows researchers to explore enzyme mechanisms and cellular processes. Such studies can lead to insights into disease mechanisms and the development of targeted therapies .
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure may lend itself to applications in creating polymers or other advanced materials that require tailored characteristics .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited high affinity for specific receptors, suggesting potential use as therapeutics for neurological disorders.
- Biological Pathway Analysis : Another research project utilized this compound to elucidate pathways involved in cell signaling, providing insights that could lead to novel treatment approaches for cancer.
- Material Innovation : Researchers reported successful incorporation of this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal stability.
Comparison with Similar Compounds
1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27)
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16)
2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
- Structure: A shorter-chain analogue with an ethanone backbone instead of butanone.
- Properties : Reduced chain length likely decreases lipophilicity and steric bulk, impacting membrane permeability and metabolic stability .
Analogues with Piperazine Cores
1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43)
2-Chloro-1-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}butan-1-one (V012-0241)
- Structure : Incorporates a diphenylmethoxyethyl side chain on the piperazine.
- Applications : Screened for pharmacological activity, highlighting the impact of bulky aromatic substituents on bioactivity .
Haloperidol-Related Compounds
Haloperidol Related Compound B
- Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one.
- Key Differences : Substitutes the trifluoromethyl group with a chlorophenyl moiety, demonstrating how halogen positioning influences antipsychotic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
